REACTION_SMILES
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[CH3:4][O:5][c:6]1[c:7]([CH2:8][NH:9][CH:10]=[O:11])[c:12]([O:18][CH3:19])[cH:13][c:14]([O:16][CH3:17])[cH:15]1.[CH:1](=[O:2])[NH2:3].[CH:20]([OH:21])=[O:22]>>[O:2]=[CH:8][c:7]1[c:6]([O:5][CH3:4])[cH:15][c:14]([O:16][CH3:17])[cH:13][c:12]1[O:18][CH3:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(OC)c(CNC=O)c(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Type
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product
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Smiles
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COc1cc(OC)c(C=O)c(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |